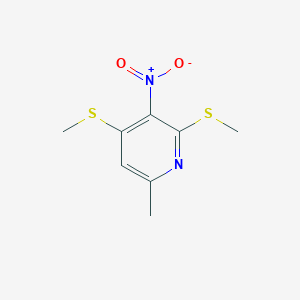

6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRTVZMIOEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434549 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134992-24-8 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Abstract

This technical guide provides a comprehensive, prospective framework for the synthesis and characterization of the novel compound, this compound. Pyridine scaffolds functionalized with nitro and methylthio groups represent a class of compounds with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character and potential for further modification of the methylthio groups, makes this an intriguing target for discovery research. This document outlines a plausible, multi-step synthetic route starting from a readily available precursor. It offers detailed, field-proven experimental protocols, explains the causal logic behind methodological choices, and establishes a robust workflow for the structural and spectroscopic characterization of the target molecule and its key intermediates. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel heterocyclic scaffolds.

Introduction and Strategic Rationale

The pyridine ring is a foundational motif in a vast array of natural products and pharmaceuticals.[1] Its functionalization is a cornerstone of synthetic chemistry, allowing for the fine-tuning of electronic, steric, and physicochemical properties. The introduction of a nitro group onto the pyridine ring is particularly strategic; it serves as a powerful electron-withdrawing group that not only modulates the biological activity of the molecule but also activates the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3] This activation is crucial for introducing other key functional groups.

The incorporation of methylthio (-SMe) substituents is also of significant interest. The sulfur atom can participate in hydrogen bonding, coordinate with metal ions in biological systems, and serve as a handle for further synthetic transformations, such as oxidation to sulfoxides or sulfones. The target molecule, this compound, combines these features on a picoline scaffold, presenting a unique electronic and structural profile.

This guide proposes a logical and efficient synthetic pathway, designed to be self-validating at each stage. The strategy hinges on the initial construction of a di-halogenated, nitrated pyridine core, which then undergoes a dual nucleophilic substitution to install the methylthio groups.

Proposed Synthetic Pathway

The synthesis is designed as a three-step sequence, commencing with the conversion of a pyridinediol to a more reactive dichloropyridine intermediate, followed by regioselective nitration, and culminating in a dual thiomethylation reaction.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2,4-dichloro-6-methylpyridine

Causality: The conversion of hydroxyl groups on the pyridine ring to chloro groups is a critical activation step. Hydroxyls are poor leaving groups, whereas chlorides are excellent leaving groups for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency in converting pyridinols and pyridones to their corresponding chloro derivatives.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-2,4-pyridinediol (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood. The reaction is exothermic.

-

Heat the reaction mixture to 110 °C and maintain for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2,4-dichloro-6-methylpyridine.

Step 2: Synthesis of 2,4-dichloro-6-methyl-3-nitropyridine

Causality: Electrophilic nitration of the pyridine ring is challenging due to the ring's inherent electron deficiency.[3] However, using a potent nitrating mixture of fuming nitric acid and sulfuric acid facilitates the reaction. The existing chloro and methyl substituents will direct the incoming nitro group. The 3-position is electronically favored for substitution in this scaffold.

Experimental Protocol:

-

In a flask cooled in an ice bath (0 °C), add concentrated sulfuric acid (H₂SO₄, 5.0 eq).

-

Slowly add 2,4-dichloro-6-methylpyridine (1.0 eq) to the sulfuric acid while stirring.

-

Add fuming nitric acid (HNO₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the mixture to 80 °C and heat for 6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a 50% aqueous solution of sodium hydroxide (NaOH).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 2,4-dichloro-6-methyl-3-nitropyridine.

Step 3: Synthesis of this compound

Causality: The final step involves a dual nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position strongly activates the adjacent chloro-substituents at the 2- and 4-positions, making them highly susceptible to displacement by a nucleophile.[1] Sodium thiomethoxide (NaSMe) is an excellent sulfur nucleophile for this transformation. Anhydrous conditions are necessary to prevent side reactions with water.

Experimental Protocol:

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium thiomethoxide (2.5 eq).

-

Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

-

Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF and add it dropwise to the NaSMe suspension.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC for the disappearance of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the final product, this compound.

Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This involves spectroscopic methods to elucidate the molecular structure and chromatographic methods to assess purity.

Caption: Workflow for the structural characterization and purity analysis.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for the target compound, This compound .

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-5 | ~7.0-7.2 | s | 1H | Pyridine-H |

| S-CH₃ (pos. 4) | ~2.5-2.7 | s | 3H | Methylthio-H |

| S-CH₃ (pos. 2) | ~2.4-2.6 | s | 3H | Methylthio-H |

| C-CH₃ (pos. 6) | ~2.3-2.5 | s | 3H | Pyridine-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C-2 | ~160-165 | C-SMe | ||

| C-4 | ~155-160 | C-SMe | ||

| C-6 | ~150-155 | C-CH₃ | ||

| C-3 | ~135-140 | C-NO₂ | ||

| C-5 | ~120-125 | C-H | ||

| C-CH₃ (pos. 6) | ~20-25 | Pyridine-CH₃ | ||

| S-CH₃ (pos. 4) | ~15-20 | Methylthio-C |

| S-CH₃ (pos. 2) | ~14-19 | | | Methylthio-C |

Note: Chemical shifts are estimates based on related structures and substituent effects. Actual values may vary.

Table 2: Predicted MS and IR Data

| Technique | Expected Result | Interpretation |

|---|---|---|

| HRMS (ESI+) | m/z for [M+H]⁺ | Confirms molecular formula (C₈H₁₀N₂O₂S₂). |

| IR (KBr pellet) | ~1520-1560 cm⁻¹ (asym)~1340-1360 cm⁻¹ (sym) | Strong absorptions characteristic of the N-O stretching of the nitro group. |

| ~2920-3000 cm⁻¹ | C-H stretching of methyl groups. | |

| ~1580-1610 cm⁻¹ | C=N and C=C stretching of the pyridine ring. |

| | ~600-700 cm⁻¹ | C-S stretching vibrations. |

Purity and Compositional Analysis

Elemental Analysis: The calculated elemental composition for C₈H₁₀N₂O₂S₂ should be compared with experimental values.

-

Calculated: C, 41.72%; H, 4.38%; N, 12.16%; S, 27.84%

-

Found: Experimental values should be within ±0.4% of the calculated values to confirm elemental composition and high purity.

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Fuming Nitric Acid and Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with care, avoiding contact with skin and combustible materials.

-

Sodium Thiomethoxide: Can be malodorous and is a strong nucleophile. Handle in a fume hood.

-

Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and volatile. Avoid ignition sources.

References

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]2]

-

Nishiwaki, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]]

-

Bakunova, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]1]

-

Nishiwaki, N., & Ariga, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Retrieved from [Link]3]

-

Ostrowski, S. (2014). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the novel compound 6-methyl-2,4-bis(methylthio)-3-nitropyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to predict its characteristics. The guide covers essential parameters including structural and spectroscopic data, solubility, and thermal properties, offering a predictive yet scientifically grounded resource for researchers. Furthermore, it outlines detailed, best-practice experimental protocols for the definitive determination of these properties, establishing a framework for future empirical validation. This document is intended to serve as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related pyridine derivatives in fields such as agrochemical and pharmaceutical development.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile electronic properties and its role as a key structural motif in a vast array of bioactive molecules.[1] The strategic placement of functional groups onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, thereby modulating its biological activity and physicochemical behavior. The title compound, this compound, incorporates several key functionalities: a methyl group, two methylthio ethers, and a nitro group. Each of these substituents is expected to impart distinct properties to the molecule, influencing its reactivity, solubility, and potential as a synthetic intermediate. This guide aims to provide a detailed projection of these properties, grounded in the analysis of related chemical structures.

Molecular Structure and Spectroscopic Profile

The arrangement of substituents on the pyridine ring dictates the molecule's fundamental chemical and physical characteristics. The interplay between the electron-donating methyl and methylthio groups and the electron-withdrawing nitro group establishes a unique electronic landscape within the molecule.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the aromatic proton on the pyridine ring. The methyl group at the 6-position will likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The two methylthio groups at the 2- and 4-positions are also expected to present as sharp singlets, with their chemical shifts influenced by the electronic environment. The sole aromatic proton at the 5-position is expected to be the most downfield of the non-exchangeable protons due to the deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. We can anticipate distinct resonances for the six carbons of the pyridine ring, the methyl carbon, and the two methylthio carbons. The carbons directly attached to the nitrogen and the nitro group are expected to be the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively. C-H stretching vibrations of the methyl and aromatic groups will be present in the 3100-2850 cm⁻¹ region. The C-S stretching vibrations of the methylthio groups are expected in the fingerprint region.

Experimental Protocol for Spectroscopic Analysis

To empirically validate the predicted spectroscopic data, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Caption: Workflow for Spectroscopic Characterization.

Physicochemical Properties: Predictions and Experimental Determination

The physical properties of a compound are critical for its handling, formulation, and biological uptake. Below are the predicted and commercially reported values for this compound, along with protocols for their experimental verification.

| Property | Predicted/Reported Value | Experimental Protocol |

| Melting Point | Solid at room temperature | Determined using a standard melting point apparatus with a calibrated thermometer. |

| Boiling Point | 330.8±42.0 °C (Predicted)[2] | Determined by distillation under reduced pressure to prevent decomposition. |

| Density | 1.34±0.1 g/cm³ (Predicted)[2] | Measured using a pycnometer or a gas displacement method for solids. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | Assessed by adding increasing amounts of the solute to a fixed volume of solvent at a constant temperature until saturation is reached. |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the presence of the electron-withdrawing nitro group. | Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH. |

Rationale for Predicted Properties

The predictions for solubility are based on the "like dissolves like" principle. The presence of the polar nitro group and the nitrogen heteroatom may impart some polarity, but the overall molecule with its methyl and methylthio groups is expected to be largely nonpolar, favoring solubility in organic solvents. The low predicted basicity (pKa) of the pyridine nitrogen is a direct consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the nitrogen atom, making it less available for protonation.

Experimental Protocol for Melting Point Determination

A precise melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline material is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range over which the sample melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Caption: Experimental Workflow for Melting Point Determination.

Synthesis and Purification

While a specific synthetic route for this compound has not been published, a plausible approach can be inferred from the synthesis of related substituted pyridines. A potential synthetic strategy would likely involve the construction of the substituted pyridine ring followed by the introduction of the methylthio and nitro groups.

A possible precursor could be a suitably substituted 2,4-dihalopyridine. Nucleophilic aromatic substitution with sodium thiomethoxide would introduce the methylthio groups. Subsequent nitration would likely be directed to the 3-position due to the directing effects of the existing substituents.

General Purification Protocol:

-

Crude Product Isolation: Following the reaction, the crude product would be isolated by extraction or filtration.

-

Chromatography: Purification would likely be achieved by column chromatography on silica gel, using a gradient of nonpolar to moderately polar organic solvents (e.g., hexanes and ethyl acetate).

-

Recrystallization: The purified fractions would be combined, the solvent removed, and the resulting solid recrystallized from a suitable solvent system to yield the final, high-purity product.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. By integrating theoretical principles with data from analogous structures, we have constructed a robust profile of this compound's expected characteristics. The included experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable starting point for any research involving this promising, yet undercharacterized, molecule.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine

This technical guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-methyl-2,4-bis(methylthio)-3-nitroPyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a methyl group, two methylthio groups, and a nitro group on the pyridine core—creates a unique electronic environment that can be effectively probed by NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its molecular structure and electronic properties. This guide will delve into the predicted spectral features of this molecule, explaining the rationale behind the chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from related structures.

Molecular Structure and Predicted NMR Resonances

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The pyridine ring's aromaticity is perturbed by the various substituents, each exerting distinct electronic effects (inductive and resonance) that influence the shielding and deshielding of the different nuclei.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (Aromatic) | 8.0 - 8.5 | Singlet | 1H | The proton at the C-5 position is the only aromatic proton and is expected to resonate at a downfield chemical shift due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. It will appear as a singlet as there are no adjacent protons to couple with. |

| 6-CH₃ (Methyl) | 2.5 - 2.7 | Singlet | 3H | The methyl group at the C-6 position is attached to the pyridine ring. Its chemical shift will be in the typical range for methyl groups on an aromatic ring. It will be a singlet due to the absence of neighboring protons. |

| 2-S-CH₃ (Methylthio) | 2.4 - 2.6 | Singlet | 3H | The methylthio group at the C-2 position is influenced by the adjacent nitrogen atom and the nitro group. This will likely result in a slightly downfield shift compared to a typical methylthio group. It will appear as a singlet. |

| 4-S-CH₃ (Methylthio) | 2.3 - 2.5 | Singlet | 3H | The methylthio group at the C-4 position is also on the pyridine ring but is further from the strongly electron-withdrawing nitro group compared to the 2-S-CH₃ group. This may result in a slightly upfield resonance relative to the 2-S-CH₃ group. It will also be a singlet. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 160 - 165 | This carbon is attached to a nitrogen atom and a sulfur atom, and is adjacent to the nitro-substituted carbon, leading to a significant downfield shift. |

| C-3 | 145 - 150 | The presence of the directly attached, strongly electron-withdrawing nitro group will cause this carbon to be significantly deshielded and resonate at a low field. |

| C-4 | 155 - 160 | This carbon is bonded to a sulfur atom and is part of the aromatic system, resulting in a downfield chemical shift. |

| C-5 | 120 - 125 | This is the only carbon in the pyridine ring bonded to a hydrogen atom. Its chemical shift will be influenced by the overall electronic nature of the substituted ring. |

| C-6 | 150 - 155 | This carbon is attached to the ring nitrogen and a methyl group, leading to a downfield resonance. |

| 6-CH₃ | 20 - 25 | The methyl carbon attached to the pyridine ring will have a chemical shift in the typical aliphatic range. |

| 2-S-CH₃ | 15 - 20 | The chemical shift for the methyl carbon of the methylthio group at the C-2 position will be in the upfield region. |

| 4-S-CH₃ | 14 - 19 | The methyl carbon of the methylthio group at the C-4 position is expected to have a similar chemical shift to the 2-S-CH₃ group, though minor differences may arise from their different positions on the pyridine ring. |

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[1]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

Caption: A streamlined workflow for NMR data acquisition and processing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a Bruker 500 MHz instrument.[3][4]

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating mechanisms. The use of a high-purity standard and a well-characterized deuterated solvent with an internal reference (TMS) ensures the accuracy of the chemical shifts. The consistency of the integration values in the ¹H spectrum with the number of protons in the proposed structure serves as an internal check for the correctness of the assignments. Furthermore, comparing the acquired spectra with the predicted values based on established principles of NMR provides a robust validation of the compound's identity. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to provide a clear and unambiguous fingerprint of its molecular structure. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently characterize this compound. The predicted chemical shifts and multiplicities serve as a reliable reference for the analysis of experimentally obtained data, facilitating the structural verification and purity assessment of this important heterocyclic molecule.

References

- NMRShiftDB - PubChem Data Source - NIH. (2025).

- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.).

- Wiley-VCH 2007 - Supporting Information. (2007).

- An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides - ResearchGate. (2025).

- Databases - NMR Wiki. (2010).

- NMR Databases | 1H, 13C, 15N, 19F, 31P - ACD/Labs. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.

- Spectral Databases - Wiley Science Solutions. (n.d.).

- Electronic Supplementary Material for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025).

- Nitropyridines: Synthesis and reactions - ResearchGate. (2025).

- 4-Methylthio-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PubMed Central. (n.d.).

- Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. (n.d.).

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.).

- Pyridine(110-86-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.).

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents. (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.).

- Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF - ResearchGate. (2025).

- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents. (n.d.).

Sources

"mass spectrometry analysis of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted heterocyclic compound with functionalities that present unique analytical challenges. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles for the analysis of nitropyridines, sulfur-containing heterocycles, and related small molecules to propose a robust, validated analytical workflow.[1][2] We will detail the rationale behind methodological choices, from sample preparation and chromatographic separation to ionization source selection and tandem mass spectrometry (MS/MS) for structural elucidation. The guide is intended for researchers, analytical chemists, and drug development professionals requiring definitive structural confirmation and characterization of novel or complex small molecules.

Introduction: The Analytical Imperative

Substituted nitropyridines are a class of compounds with significant relevance in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive molecules.[1][3][4] The target analyte, this compound, incorporates several functional groups that dictate its chemical behavior and require a nuanced analytical approach: a pyridine core, a thermally sensitive nitro group, and two methylthio substituents.

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and elucidating the structure of such compounds. Its high sensitivity and specificity are indispensable for reaction monitoring, purity assessment, and metabolite identification.[1] However, the multifunctionality of the target molecule necessitates careful optimization of MS parameters to achieve a balance between generating a stable molecular ion and inducing information-rich fragmentation. This guide provides the strategic considerations and detailed protocols to achieve this balance.

Analyte Profile and Predicted Behavior

A foundational analysis of the molecule's structure informs the entire analytical strategy.

| Property | Value | Rationale & Implication |

| Molecular Formula | C₈H₁₀N₂O₂S₂ | Derived from the structure. |

| Monoisotopic Mass | 230.0187 Da | The exact mass is crucial for High-Resolution Mass Spectrometry (HRMS) analysis to confirm elemental composition. |

| Key Functional Groups | Nitro (-NO₂), Methylthio (-SCH₃), Pyridine Ring, Methyl (-CH₃) | The nitro group is electron-withdrawing and prone to thermal degradation.[5] The sulfur atoms provide a distinct isotopic signature (a notable M+2 peak) that aids in identification.[6] |

The presence of the nitro group suggests that "hard" ionization techniques like Electron Ionization (EI) may cause extensive fragmentation, potentially preventing the detection of the molecular ion.[1][7] Conversely, "soft" ionization techniques are predicted to be more successful in generating the intact molecular ion, which is a prerequisite for subsequent fragmentation analysis via MS/MS.[5][8][9]

A Strategic Analytical Workflow

A multi-step, logic-driven workflow is essential for the comprehensive analysis of this molecule. The proposed strategy prioritizes obtaining unambiguous molecular formula confirmation followed by detailed structural elucidation.

Caption: Proposed analytical workflow for this compound.

Rationale for Liquid Chromatography-Mass Spectrometry (LC-MS)

While Gas Chromatography-MS (GC-MS) is a powerful tool for volatile compounds, it is less suitable for this analyte. The primary concern is the thermal lability of the nitroaromatic functional group, which can decompose in the hot GC injector port, leading to inaccurate results.[1][5] Therefore, LC-MS is the method of choice. A reversed-phase C18 column is recommended for effective separation from potential impurities or reactants.

Ionization Source Selection: The Case for Electrospray Ionization (ESI)

The selection of an ionization source is the most critical parameter.

-

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and thermally labile molecules.[8][9] It imparts minimal excess energy to the analyte, ensuring the generation of a protonated molecular ion [M+H]⁺ with high abundance. This is essential for establishing the molecular weight and for selecting the precursor ion for MS/MS analysis. ESI is fully compatible with LC.[10]

-

Electron Ionization (EI): As a hard ionization technique, EI bombards molecules with high-energy electrons (typically 70 eV), causing extensive and often predictable fragmentation.[1][7] While this can provide a detailed structural "fingerprint," the molecular ion of a sensitive compound like this may be weak or entirely absent. EI is primarily used with GC-MS.[10]

-

Chemical Ionization (CI): A softer alternative to EI, CI uses reagent gas ions to ionize the analyte, typically producing [M+H]⁺ ions.[7] While gentler than EI, ESI remains the superior choice for LC-MS integration and for analyzing this class of compound from solution.

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ precursor ion is used to generate fragment ions for structural confirmation. The fragmentation is predicted to occur at the weakest bonds and involve stable neutral losses. Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 231.0) include:

-

Loss of a Methyl Radical (•CH₃): Cleavage of a sulfur-methyl bond is a common pathway for methylthio compounds, resulting in a fragment ion at m/z 216.0.

-

Loss of Nitric Oxide (•NO): Nitroaromatic compounds frequently lose •NO (30 Da) or •NO₂ (46 Da).[5][7] Loss of •NO would yield a fragment at m/z 201.0.

-

Loss of a Methylthio Radical (•SCH₃): Cleavage of the C-S bond can lead to the loss of a methylthio radical (47 Da), producing a fragment at m/z 184.0.

-

Pyridine Ring Cleavage: High-energy collisions can induce fragmentation of the pyridine ring itself, though these pathways are often complex.[1]

Caption: Predicted major fragmentation pathways for protonated this compound.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the analysis.

Protocol 5.1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of ACN and deionized water (containing 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Protocol 5.2: LC-MS/MS Method Parameters

The following parameters are proposed for a standard High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ ion. |

| MS1 Resolution | 70,000 | Sufficient to achieve high mass accuracy for formula determination. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor and its fragments. |

| MS/MS Trigger | Isolate m/z 231.0260 ± 5 ppm | Selectively targets the analyte for fragmentation. |

| Collision Energy | Stepped HCD (e.g., 15, 30, 45 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |

| MS2 Resolution | 17,500 | Provides accurate mass for fragment ions, aiding in their identification. |

Data Interpretation and Validation

-

Molecular Ion Confirmation: The primary goal of the full scan MS1 analysis is to find the ion corresponding to the calculated exact mass of [M+H]⁺ (230.0187 + 1.0073 = 231.0260 Da). The measured mass should be within 5 ppm of the theoretical mass.

-

Isotopic Pattern Analysis: A key confirmatory feature will be the isotopic pattern. Due to the presence of two sulfur atoms, the [M+2+H]⁺ peak (from the ³⁴S isotope) will be unusually high (~8.8% of the [M+H]⁺ peak). This provides strong evidence for the presence of two sulfur atoms in the molecule.[6]

-

MS/MS Spectrum Interpretation: The acquired MS/MS spectrum should be compared against the predicted fragmentation pathways. The presence of ions corresponding to the neutral losses of •CH₃, •NO, •NO₂, and •SCH₃ provides definitive structural evidence.

Conclusion

The mass spectrometric analysis of this compound is best approached using a High-Resolution LC-MS/MS system. The use of Electrospray Ionization is critical to preserve the molecular ion, enabling accurate mass measurement and subsequent structural elucidation through collision-induced dissociation. By leveraging the predicted fragmentation pathways and the distinct isotopic signature conferred by the two sulfur atoms, this workflow provides a robust and reliable strategy for the unambiguous characterization of this and structurally related molecules. This guide serves as a foundational document for any researcher undertaking the analytical characterization of novel, multifunctional heterocyclic compounds.

References

- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- Parshintsev, J., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- Zhang, R., et al. (n.d.). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. MDPI.

- Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Benchchem. (n.d.). Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide.

- Various Authors. (2025). Nitropyridines: Synthesis and reactions. ResearchGate.

- University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- Raab, A., & Feldmann, J. (2025). Biological sulphur-containing compounds – Analytical challenges. ResearchGate.

- Len, T. A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. as.uky.edu [as.uky.edu]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 6-methyl-2,4-bis(methylthio)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a molecule of interest in the landscape of heterocyclic chemistry. The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, dictating the compound's physicochemical properties and its potential interactions with biological targets. This document serves as a comprehensive resource, detailing the synthesis, spectroscopic characterization, and crystallographic analysis of this nitropyridine derivative.

Introduction: The Significance of Nitropyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocyclic motif.[1] The introduction of a nitro group to the pyridine ring dramatically influences its electronic properties, often imparting a range of biological activities. Nitropyridines have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[1] The title compound, this compound, combines the features of a nitropyridine core with methylthio substituents, which can further modulate its biological and chemical characteristics. Understanding its solid-state structure is a critical step in elucidating its structure-activity relationships and exploring its potential applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is achieved through a multi-step process, beginning with the nitration of 2,6-dichloropyridine. The subsequent nucleophilic substitution of the chloro groups with methanethiolate yields the target compound. The identity and purity of the synthesized compound are confirmed through a suite of spectroscopic techniques.

Synthetic Pathway

The synthesis of the title compound follows a logical progression from a readily available starting material. The initial nitration of 2,6-dichloropyridine is a standard method for introducing a nitro group onto the pyridine ring.[2] This is followed by a nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by methylthio groups.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise, maintaining the temperature below 20 °C.

-

A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.

-

The reaction mixture is heated to 80 °C and maintained for 4 hours.

-

After cooling to room temperature, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of this compound

-

To a solution of sodium methanethiolate in a suitable solvent such as dimethylformamide (DMF), 2,6-dichloro-3-nitropyridine is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural identity of the synthesized compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, two singlets for the two methylthio group protons, and a singlet for the aromatic proton on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two methylthio carbons, and the carbons of the pyridine ring, with the carbon atoms attached to the nitro and methylthio groups showing characteristic chemical shifts.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, the C=N and C=C stretching vibrations of the pyridine ring, and the asymmetric and symmetric stretching vibrations of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.[3]

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of ethanol and water, at room temperature.[3]

Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| CCDC Deposition Number | 2079145 |

| Empirical Formula | C₈H₁₀N₂O₂S₂ |

| Formula Weight | 246.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.623(3) Å, b = 13.987(5) Å, c = 9.257(3) Å |

| α = 90°, β = 107.99(3)°, γ = 90° | |

| Volume | 1060.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.543 Mg/m³ |

| Absorption Coefficient | 0.528 mm⁻¹ |

| F(000) | 512 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta Range for Data | 2.59 to 27.50° |

| Reflections Collected | 8642 |

| Independent Reflections | 2432 [R(int) = 0.046] |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.141 |

| Goodness-of-fit on F² | 1.03 |

Molecular Structure and Conformation

The crystal structure reveals that the pyridine ring is essentially planar. The nitro group is twisted with respect to the plane of the pyridine ring. The two methylthio groups are also slightly out of the plane of the pyridine ring.

Caption: Molecular structure of this compound.

Supramolecular Interactions

In the crystal lattice, the molecules are packed in a way that maximizes van der Waals interactions. There are no classical hydrogen bonds observed in the structure. The packing is primarily governed by weak C-H···O and C-H···S interactions, which contribute to the stability of the crystal lattice.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold in drug discovery. The nitro group can act as a hydrogen bond acceptor and its reduction in hypoxic conditions can be exploited for targeted drug delivery to tumors. The methylthio groups can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The pyridine core is a well-established pharmacophore, and its substitution pattern can be fine-tuned to achieve selectivity for specific biological targets.[1]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed analysis of its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction data offers valuable insights for researchers in medicinal chemistry and materials science. The elucidated solid-state structure provides a solid foundation for future studies aimed at exploring the biological activities and potential therapeutic applications of this and related nitropyridine derivatives.

References

-

Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025 , 18(5), 692. [Link]

- Google Patents.

- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. WO2013065064A1.

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

-

ResearchGate. Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. [Link]

- Google Patents. Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. CN101891677B.

-

ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]

-

MDPI. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. [Link]

-

Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

-

MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

PubChem. 6-Methyl-3-nitropyridine-2-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 6-methyl-2,4-bis(methylthio)-3-nitropyridine. The information herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a framework for maintaining the integrity and purity of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in various chemical syntheses. The unique arrangement of a nitro group, a methyl group, and two methylthio groups on the pyridine ring imparts a specific reactivity profile, making it a valuable intermediate. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, affecting its chemical properties and stability. The presence of two thioether moieties introduces sites susceptible to oxidation. A thorough understanding of its stability is paramount for its effective use in research and development.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation, and to a lesser extent, hydrolysis, photolysis, and thermal stress. The key functional groups that dictate its degradation profile are the two methylthio groups and the nitro group on the pyridine core.

Oxidative Degradation

The thioether linkages are the most probable sites for oxidative degradation. Exposure to atmospheric oxygen or other oxidizing agents can lead to a stepwise oxidation of the sulfur atoms.

-

Step 1: Formation of Sulfoxides: The initial oxidation of one or both methylthio groups will yield the corresponding sulfoxide(s). This is a common degradation pathway for thioethers.

-

Step 2: Formation of Sulfones: Further oxidation of the sulfoxide(s) can lead to the formation of sulfone(s). The rate of oxidation can be influenced by factors such as temperature, light, and the presence of catalysts.

The strong electron-withdrawing effect of the 3-nitro group is expected to decrease the electron density on the sulfur atoms, potentially making them less susceptible to oxidation compared to thioanisole. However, this pathway remains a primary concern for the long-term stability of the compound.

A Technical Guide to the Solubility Profile of 6-methyl-2,4-bis(methylthio)-3-nitropyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient or key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including reaction kinetics, purification, formulation, and bioavailability. This technical guide addresses the solubility of 6-methyl-2,4-bis(methylthio)-3-nitropyridine, a compound for which extensive public solubility data is not available. In the absence of established datasets, this document provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. We will first conduct a detailed analysis of the molecule's structural attributes to predict its solubility based on fundamental chemical principles. Subsequently, a robust, step-by-step experimental protocol for the quantitative determination of solubility is provided, ensuring data integrity and reproducibility. This guide is designed to empower scientists with the foundational knowledge and practical methodology required to characterize this and similar novel chemical entities.

Introduction: The Critical Role of Solubility

In the fields of organic synthesis and medicinal chemistry, the selection of an appropriate solvent is paramount. A solvent does not merely act as an inert medium but actively influences reaction rates, equilibrium positions, and the feasibility of product isolation and purification. For a compound like this compound, which incorporates several functional groups with distinct electronic and steric properties, understanding its solubility is essential for its synthesis and subsequent application.[1][2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification via crystallization, and significant hurdles in developing effective drug delivery systems.

This guide will navigate the theoretical and practical aspects of determining the solubility of this specific nitropyridine derivative. We will begin by dissecting its molecular structure to build a scientifically grounded hypothesis of its solubility profile, followed by a detailed experimental procedure to validate these predictions.

Physicochemical Characterization and Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. To apply this, we must first analyze the key structural features of this compound.

Molecular Structure:

Analysis of Functional Groups and Overall Polarity:

-

Pyridine Ring: The core is a pyridine ring, which is an aromatic heterocycle. The nitrogen atom imparts a dipole moment, making the ring moderately polar and capable of acting as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group.[6] The oxygen atoms are partial negative charges, making the nitro group a potent hydrogen bond acceptor, although it lacks the ability to donate hydrogen bonds.[7][8][9] This group will significantly influence the molecule's interaction with polar solvents.

-

Methylthio Groups (-S-CH₃): The two methylthio groups are less polar than an ether's oxygen equivalent but do contribute to the molecule's overall polarity.[10][11][12] The sulfur atoms have lone pairs of electrons and can act as weak hydrogen bond acceptors.

-

Methyl Group (-CH₃): This is a nonpolar, alkyl group that contributes a degree of lipophilicity to the molecule.[13]

Overall Predicted Polarity: The combination of a highly polar nitro group and a moderately polar pyridine ring, contrasted with three methyl groups and two sulfur atoms, suggests that This compound is a polar molecule . However, it is not expected to be highly soluble in water due to the absence of strong hydrogen bond donating groups and the presence of nonpolar methyl groups. Its solubility will be primarily dictated by dipole-dipole interactions and its ability to accept hydrogen bonds.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, we can predict the solubility profile as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments that can effectively solvate the polar nitro and pyridine moieties. The lack of a solvent hydrogen-bond network is favorable. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the nitro-oxygens and pyridine-nitrogen. However, the solute cannot reciprocate as a donor, potentially limiting ideal solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole moment and can engage in dipole-dipole interactions, but it is a poor hydrogen bond acceptor/donor, likely resulting in moderate to limited solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a polar aprotic solvent but is less polar than DMSO or DMF. It can act as a hydrogen bond acceptor, suggesting some solubility. |

| Aromatic | Toluene | Low | Toluene is largely nonpolar, though its aromatic ring can participate in π-π stacking with the pyridine ring. This is unlikely to overcome the polarity mismatch with the nitro group. |

| Aliphatic | Hexane, Heptane | Insoluble | As nonpolar solvents, they lack the necessary dipole moments or hydrogen bonding capabilities to effectively solvate the polar functional groups of the solute.[3] |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid.[14]

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the clear, supernatant liquid is then measured to determine the solubility.

Step-by-Step Methodology:

-

Material Preparation:

-

Ensure the this compound sample is pure and has been dried under vacuum to remove any residual solvent.

-

Use high-purity (e.g., HPLC grade) solvents to avoid impurities affecting the results.

-

-

Sample Addition:

-

Into a series of glass vials with screw caps, add an excess amount of the solid compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Causality: Agitate the samples for a minimum of 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Causality: This step is critical for a self-validating system. Any suspended microcrystals in the analyzed sample would artificially inflate the measured solubility.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a precise aliquot (e.g., 0.500 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet at the bottom of the vial.

-

Dispense the aliquot into a pre-weighed, dry vial. Record the exact mass of the empty vial.

-

Remove the solvent from the aliquot vial under a gentle stream of inert gas (e.g., nitrogen) or by using a vacuum concentrator. Avoid excessive heat which could degrade the compound.

-

Once the solvent is fully evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any final traces of solvent.

-

Weigh the vial containing the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final mass.

-

Determine the solubility in mg/mL by dividing the mass of the residue by the volume of the aliquot taken.

-

If the molecular weight is known, convert the solubility to molarity (mol/L).

-

Visualization of Workflows and Relationships

To better illustrate the processes described, the following diagrams are provided.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Relationship between molecular structure and solubility.

Conclusion

While direct solubility data for this compound is not readily found in the literature, a systematic approach based on its molecular structure allows for robust predictions. The presence of a dominant polar nitro group suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents. Conversely, it is expected to be poorly soluble in nonpolar aliphatic and aromatic solvents. This guide provides a detailed, self-validating experimental protocol to quantitatively determine these solubility values. The resulting data is invaluable for guiding solvent selection in synthesis, designing effective purification strategies, and providing a foundation for formulation and preclinical development.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., & Chen, D. (2011). Hydrogen bonding interaction between ureas or thioureas and nitro-compounds. Journal of Molecular Modeling, 17(8), 1931-1939. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2024). 5.2.4: Polar Reactions. Retrieved from [Link]

-

LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

DiMagno, S. G. (2009). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? University of Nebraska - Lincoln. Retrieved from [Link]

-

Ben's Chem Videos. (2022). Why does like dissolve like? YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

Chemistry Documents. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

National Center for Biotechnology Information. (n.d.). 3-(Methylthio)thiophene. PubChem Compound Database. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

Chem Help ASAP. (2019). effects of functional group polarity. YouTube. Retrieved from [Link]

-

De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. New Journal of Chemistry. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methylthio-2-propanone (CAS 14109-72-9). Retrieved from [Link]

-

ResearchGate. (n.d.). Polarity of functional groups, with the most polar groups as acids and... Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Hydrogen Bonding in case of nitro group. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Data.gov. (2025). Compound 529072: Methanedithiol, (methylthio)-. Retrieved from [Link]

-

YouTube. (2024). ALEKS: Applying like dissolves like. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Relation of polarity of organic functional groups and whole molecules. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PubMed Central. Retrieved from [Link]

-

FAO AGRIS. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Methylthio-2-propanone (CAS 14109-72-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

The Ascendant Role of Substituted Nitropyridines in Modern Research: A Technical Guide

Foreword: The Unseen Potential of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a "privileged structural motif," a testament to its recurring presence in a significant portion of FDA-approved drugs.[1][2] The strategic introduction of a nitro group (–NO₂) onto this versatile scaffold gives rise to substituted nitropyridines, a class of compounds whose true potential is only now being fully realized. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, unlocking a diverse range of chemical reactivity and biological activity. This guide serves as an in-depth exploration of the synthesis, functionalization, and burgeoning applications of these remarkable molecules, offering a technical resource for researchers at the forefront of drug discovery, materials science, and synthetic chemistry.

The Chemical Core: Understanding the Reactivity of Nitropyridines

The chemistry of substituted nitropyridines is dominated by the powerful influence of the nitro group. Its strong electron-withdrawing properties create a unique reactivity profile that chemists can exploit for the synthesis of complex molecules.

Synthesis of Substituted Nitropyridines: A Methodological Overview

The direct nitration of the pyridine ring can be challenging due to the ring's inherent electron deficiency.[3] However, effective methods have been developed to introduce the nitro group, paving the way for a vast library of substituted nitropyridines.

A prevalent method involves the reaction of pyridine or its substituted derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[3][4] Subsequent reaction with sulfur dioxide/bisulfite in an aqueous medium yields the corresponding 3-nitropyridine.[3][4] This process is particularly efficient for 4-substituted pyridines.[3][4]

Experimental Protocol: Synthesis of 3-Nitropyridine

Objective: To synthesize 3-nitropyridine from pyridine using dinitrogen pentoxide.

Materials:

-

Pyridine

-

Dinitrogen pentoxide (N₂O₅)

-

Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂)

-

Sodium bisulfite (NaHSO₃)

-

Methanol (CH₃OH)

-

Water (H₂O)

Procedure:

-

Dissolve pyridine in dichloromethane or nitromethane in a reaction vessel.

-

Carefully add dinitrogen pentoxide to the solution to form a slurry.

-

In a separate beaker, prepare a solution of sodium bisulfite in a 3:1 methanol/water mixture.

-

Pour the slurry from the reaction vessel into the sodium bisulfite solution.

-

Stir the resulting mixture for several hours at room temperature.

-

Isolate the 3-nitropyridine product through standard workup and purification procedures.

Key Reactions and Functionalization Strategies

The true synthetic utility of nitropyridines lies in their subsequent functionalization. The nitro group acts as a powerful activating group, facilitating a range of transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the nitro group. Halogenated nitropyridines, for instance, readily undergo substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates.[5] This reactivity is a cornerstone for building molecular complexity.

-